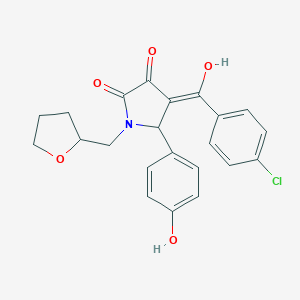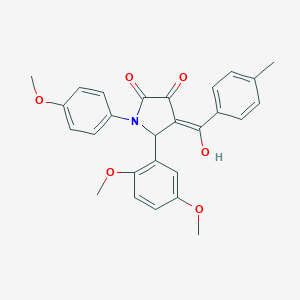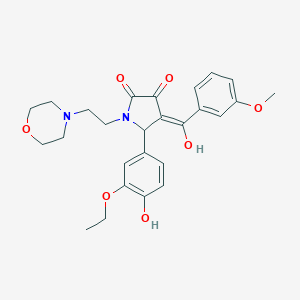![molecular formula C23H26N2O5 B282522 4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. Studies have shown that compound X can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Compound X has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce the production of inflammatory cytokines. In vivo studies have shown that compound X can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X is its high potency and selectivity. It has been shown to be effective at low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of compound X is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of compound X.
Direcciones Futuras
There are several potential future directions for research on compound X. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of compound X. Another area of interest is the identification of specific molecular targets for compound X, which could lead to the development of more selective and potent drugs. Finally, further studies are needed to fully understand the therapeutic potential of compound X in the treatment of neurodegenerative diseases and other conditions.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine, followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained through the cyclization of the intermediate compound with benzoyl chloride. The synthesis of compound X has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that compound X may have neuroprotective effects and could be used for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-24(2)12-13-25-20(16-10-11-17(29-3)18(14-16)30-4)19(22(27)23(25)28)21(26)15-8-6-5-7-9-15/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ |
Clave InChI |
XEBSRCCXWNMIHU-XUTLUUPISA-N |
SMILES isomérico |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



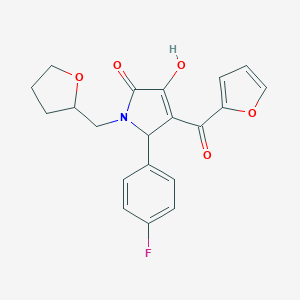
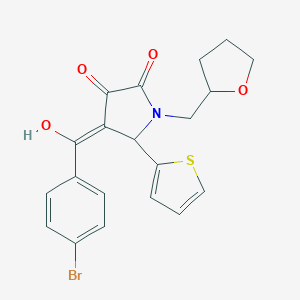
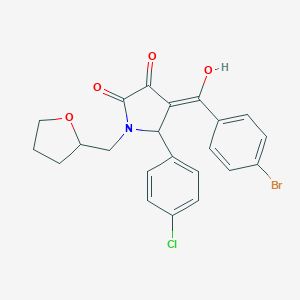

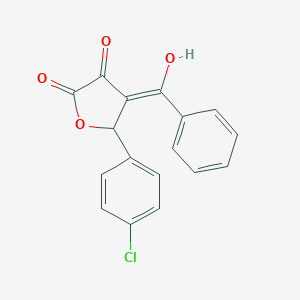

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)
